An In-depth Technical Guide to 8-hydroxy-2H-benzo[b]oxazin-3(4H)-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 8-hydroxy-2H-benzo[b]oxazin-3(4H)-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 8-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzoxazinone Scaffold
The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[3] This structural motif is found in natural products and has been extensively utilized as a template for the design and synthesis of novel therapeutic agents.[4] Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, antimicrobial, and platelet aggregation inhibitors.[3][4][5] The introduction of a hydroxyl group at the 8-position of the aromatic ring in 8-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one is of particular interest as it offers a potential site for further derivatization and can influence the molecule's electronic properties and biological interactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this specific derivative.
Physicochemical and Structural Properties
While specific experimental data for 8-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one is not extensively reported in the literature, its properties can be inferred from the parent compound and related derivatives.
| Property | Value/Information | Source/Justification |
| Molecular Formula | C₈H₇NO₃ | Calculated |
| Molecular Weight | 165.15 g/mol | Calculated |
| CAS Number | 258532-76-2 | [6] |
| Appearance | Expected to be a solid at room temperature. | Based on related benzoxazinone structures. |
| Melting Point | Not reported. The parent compound, 2H-1,4-benzoxazin-3(4H)-one, has a melting point of 173-175 °C. The hydroxyl group may alter this. | |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Solubility in water is likely to be low. | Based on the properties of similar phenolic and lactam-containing compounds. |
| pKa | Not reported. The phenolic hydroxyl group is expected to have a pKa in the range of 9-11, typical for phenols. The N-H proton of the lactam is weakly acidic. | General chemical principles of phenolic compounds. |
Synthesis and Purification
The most common and direct route to synthesize 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives is through the condensation of an appropriately substituted 2-aminophenol with a chloroacetylating agent. For the synthesis of the 8-hydroxy derivative, 2,3-diaminophenol would be a logical starting material, followed by diazotization and hydrolysis of one of the amino groups to a hydroxyl group, or by utilizing a starting material where the hydroxyl group is already in place and protected if necessary. A plausible synthetic approach involves the reaction of 3-amino-2-hydroxyphenol with chloroacetyl chloride.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 8-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one.
Detailed Experimental Protocol (Representative)
Rationale: This protocol is based on established methods for the synthesis of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold. The use of a mild base like sodium bicarbonate is crucial to neutralize the HCl generated during the reaction without promoting hydrolysis of the lactam product. Anhydrous conditions are preferred to prevent the hydrolysis of chloroacetyl chloride.
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Reaction Setup: To a solution of 3-amino-2-hydroxyphenol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium bicarbonate (2.5 eq).
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Addition of Reagent: Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous THF to the stirred suspension at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Workup: After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 8-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one.
Spectroscopic and Structural Characterization
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet (broad) | 1H | N-H (lactam) |
| ~9.0 | Singlet (broad) | 1H | O-H (phenolic) |
| ~6.8-7.2 | Multiplet | 3H | Aromatic protons (C5-H, C6-H, C7-H) |
| ~4.6 | Singlet | 2H | O-CH₂ (oxazine ring) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (lactam) |
| ~140-150 | Aromatic C-O and C-N |
| ~110-125 | Aromatic C-H |
| ~67 | O-CH₂ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H and N-H stretching (broad) |
| ~3100-3000 | Aromatic C-H stretching |
| ~1680 | C=O stretching (lactam) |
| ~1600, ~1500 | Aromatic C=C stretching |
| ~1250 | C-O stretching (ether and phenol) |
Chemical Reactivity
The chemical reactivity of 8-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one is dictated by the functional groups present: the lactam moiety, the electron-rich aromatic ring, and the phenolic hydroxyl group.
Caption: Key reactivity sites of 8-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one.
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Phenolic Hydroxyl Group: The 8-hydroxy group is a versatile handle for synthetic modifications. It can undergo O-alkylation and O-acylation to introduce a variety of substituents. This position is also susceptible to oxidation.[1]
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Lactam N-H: The nitrogen atom of the lactam can be deprotonated with a strong base and subsequently alkylated or acylated to introduce substituents at the N-4 position.
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Aromatic Ring: The aromatic ring is activated by the hydroxyl and amino-ether functionalities, making it susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the existing substituents will determine the position of the incoming electrophile.
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Oxazinone Ring: The lactam carbonyl can be reduced. The oxazinone ring itself can be susceptible to reduction under certain conditions.[1]
Potential Applications in Drug Discovery and Research
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a well-established pharmacophore. The 8-hydroxy derivative serves as a valuable building block for creating libraries of compounds for screening against various biological targets.
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Anticancer Activity: Many derivatives of this scaffold have demonstrated potent anticancer activity. For instance, some derivatives have been shown to induce apoptosis and autophagy in cancer cell lines.[3] The 8-hydroxy group could potentially enhance these activities or provide a point of attachment for other pharmacophores.
-
Anti-inflammatory Properties: The core structure has been explored for its anti-inflammatory potential, with some derivatives showing downregulation of pro-inflammatory cytokines.[8] The phenolic hydroxyl group could contribute to antioxidant activity, which is often linked to anti-inflammatory effects.
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Enzyme Inhibition: The benzoxazinone scaffold has been used to design inhibitors for various enzymes, including Cyclin-Dependent Kinase 9 (CDK9), which is a target in hematologic malignancies.[9] The 8-hydroxy derivative could be explored for its inhibitory potential against a range of enzymes.
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Platelet Aggregation Inhibition: Certain derivatives have been synthesized and shown to inhibit ADP-induced platelet aggregation.[5]
Safety and Handling
While a specific safety data sheet (SDS) for 8-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one is not widely available, the SDS for the parent compound, 2H-1,4-benzoxazin-3(4H)-one, indicates that it is an irritant. Standard laboratory safety precautions should be followed when handling this compound.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
8-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one represents a valuable and versatile molecule for researchers in organic synthesis and drug discovery. Its trifunctional nature, with reactive sites at the phenolic hydroxyl group, the lactam nitrogen, and the aromatic ring, makes it an ideal scaffold for the development of new chemical entities. While specific experimental data for this compound is sparse, its chemical properties and reactivity can be reliably predicted from its structural analogs. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
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